molecular formula C8H8Br2 B1581477 1,3-Dibromo-2,4-dimethylbenzene CAS No. 90434-19-8

1,3-Dibromo-2,4-dimethylbenzene

Cat. No.: B1581477
CAS No.: 90434-19-8
M. Wt: 263.96 g/mol
InChI Key: IMZDRWXCQFBOJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dibromo-2,4-dimethylbenzene: is an organic compound with the molecular formula C8H8Br2 . It is a derivative of benzene, where two bromine atoms and two methyl groups are substituted at the 1,3 and 2,4 positions, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Scientific Research Applications

1,3-Dibromo-2,4-dimethylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: It is used in the preparation of polymers and advanced materials with specific properties.

    Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds.

    Agricultural Chemicals: It is involved in the production of agrochemicals and pesticides.

Mechanism of Action

Target of Action

The primary target of 1,3-Dibromo-2,4-dimethylbenzene is the benzene ring in organic compounds . The benzene ring is a key structural component in many organic compounds, and its reactivity plays a crucial role in various chemical reactions .

Mode of Action

This compound interacts with its targets through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining, step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the electrophilic aromatic substitution pathway . This pathway involves the replacement of a hydrogen atom in the aromatic system with an electrophile . The downstream effects of this pathway include the formation of various substituted aromatic compounds .

Pharmacokinetics

It is known that the compound has low gastrointestinal absorption and is a potential inhibitor of several cytochrome p450 enzymes, including cyp1a2, cyp2c9, and cyp2d6 . These properties could impact the compound’s bioavailability and its interactions with other substances in the body .

Result of Action

The primary result of the action of this compound is the formation of substituted benzene rings . These substituted rings can serve as the basis for a wide variety of organic compounds, potentially leading to diverse molecular and cellular effects depending on the specific substitutions made .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry, at room temperature to maintain its stability . Additionally, the presence of other substances in the reaction environment, such as other organic compounds or solvents, can influence the compound’s reactivity and the outcomes of its interactions with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dibromo-2,4-dimethylbenzene can be synthesized through the bromination of 2,4-dimethyltoluene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dibromo-2,4-dimethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as zinc and hydrochloric acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium carbonate (K2CO3) in organic solvents like tetrahydrofuran (THF).

    Reduction: Zinc (Zn) and hydrochloric acid (HCl) under reflux conditions.

Major Products:

    Substitution Reactions: Formation of substituted benzene derivatives depending on the nucleophile used.

    Coupling Reactions: Formation of biaryl compounds.

    Reduction Reactions: Formation of 2,4-dimethyltoluene.

Comparison with Similar Compounds

  • 1,2-Dibromo-4,5-dimethylbenzene
  • 1,4-Dibromo-2,5-dimethylbenzene
  • 1,3-Dibromo-5-methylbenzene

Comparison: 1,3-Dibromo-2,4-dimethylbenzene is unique due to the specific positions of its bromine and methyl groups, which influence its reactivity and the types of reactions it can undergo. Compared to other dibromo-dimethylbenzene isomers, it may exhibit different selectivity in substitution and coupling reactions, making it valuable for specific synthetic applications.

Properties

IUPAC Name

1,3-dibromo-2,4-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2/c1-5-3-4-7(9)6(2)8(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMZDRWXCQFBOJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00275094
Record name 1,3-dibromo-2,4-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00275094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90434-19-8
Record name 1,3-dibromo-2,4-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00275094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dibromo-2,4-dimethylbenzene
Reactant of Route 2
1,3-Dibromo-2,4-dimethylbenzene
Reactant of Route 3
Reactant of Route 3
1,3-Dibromo-2,4-dimethylbenzene
Reactant of Route 4
Reactant of Route 4
1,3-Dibromo-2,4-dimethylbenzene
Reactant of Route 5
Reactant of Route 5
1,3-Dibromo-2,4-dimethylbenzene
Reactant of Route 6
Reactant of Route 6
1,3-Dibromo-2,4-dimethylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.